4-tert-butyl-2-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether
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Overview
Description
4-tert-butyl-2-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether is a complex organic compound that features a tert-butyl group, a pyrazole ring, and a sulfonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-2-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether typically involves multiple steps. One common route starts with the preparation of the pyrazole ring, which can be synthesized by reacting hydrazines with 1,3-diketones in the presence of a catalyst . The resulting pyrazole is then sulfonylated using sulfonyl chlorides under basic conditions to introduce the sulfonyl group . Finally, the tert-butyl group and the ethyl ether linkage are introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of more cost-effective and environmentally friendly reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-2-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-tert-butyl-2-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-tert-butyl-2-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the pyrazole ring and the phenyl ring. This can affect the compound’s binding affinity to enzymes and receptors, thereby modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-2-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl methyl ether
- 4-tert-butyl-2-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl propyl ether
Uniqueness
Compared to similar compounds, 4-tert-butyl-2-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether has a unique combination of functional groups that confer specific chemical and biological properties. The presence of the ethyl ether linkage, in particular, can influence the compound’s solubility and reactivity, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
1-(5-tert-butyl-2-ethoxyphenyl)sulfonyl-3,5-dimethylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-7-22-15-9-8-14(17(4,5)6)11-16(15)23(20,21)19-13(3)10-12(2)18-19/h8-11H,7H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORONAIOYWXJTOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C(=CC(=N2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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